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Compound of Interest

Compound Name:
4'-Trifluoromethoxy-biphenyl-3-

carboxylic acid

Cat. No.: B1302769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4'-
Trifluoromethoxy-biphenyl-3-carboxylic acid. The document details the probable synthetic

route via Suzuki-Miyaura coupling and presents a thorough analysis of its expected

spectroscopic characteristics. While experimental data for this specific molecule is not readily

available in published literature, this guide compiles predicted and analogous data from closely

related compounds to provide a robust framework for its identification and characterization.

Furthermore, the potential biological significance of this compound is discussed in the context

of the known pharmacological activities of biphenyl carboxylic acids and the unique properties

conferred by the trifluoromethoxy substituent.

Chemical Structure and Properties
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound featuring a biphenyl

core structure. A carboxylic acid group is substituted at the 3-position of one phenyl ring, and a

trifluoromethoxy group is at the 4'-position of the second phenyl ring.
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Property Value Source

Molecular Formula C₁₄H₉F₃O₃ PubChem

Molecular Weight 282.22 g/mol Oakwood Chemical[1]

CAS Number 728919-12-8 Oakwood Chemical[1]

Predicted XlogP 4.3 PubChem

Synthesis
The most plausible and widely utilized method for the synthesis of 4'-Trifluoromethoxy-
biphenyl-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-

catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and

aryl boronic acids.[2]

Proposed Synthetic Workflow
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Reactants

Reaction Conditions

3-Bromobenzoic acid

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

Suzuki-Miyaura Coupling

4-(Trifluoromethoxy)phenylboronic acid

Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene/Ethanol/Water)

Click to download full resolution via product page

Caption: Proposed synthesis of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 4-

(trifluoromethoxy)phenylboronic acid (1.1 eq.), a palladium catalyst such as

Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium

carbonate (2.0 eq.).

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and

water (e.g., 4:1:1 ratio).
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Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert

atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the

aqueous layer with 1M HCl to precipitate the carboxylic acid.

Purification: Filter the precipitate and wash with water. The crude product can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the

pure 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.

Structure Elucidation: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The

chemical shifts can be predicted based on the electronic effects of the substituents. The

carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10

ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing

carboxylic acid group, while the protons on the other ring will be affected by the electron-

withdrawing trifluoromethoxy group.

Predicted ¹H NMR Chemical Shifts
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J)

H-2 ~8.2 s -

H-4 ~7.8 d ~7.8 Hz

H-5 ~7.5 t ~7.8 Hz

H-6 ~7.9 d ~7.8 Hz

H-2', H-6' ~7.6 d ~8.8 Hz

H-3', H-5' ~7.3 d ~8.8 Hz

-COOH >10 br s -

Note: These are predicted values based on analogous compounds and substituent effects.

Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl

carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-175

ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to

coupling with the fluorine atoms.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)

C=O ~168

C-O ~149 (q, J ≈ 257 Hz)

Aromatic C 120-142

-CF₃ ~120 (q, J ≈ 257 Hz)

Note: These are predicted values based on analogous compounds and substituent effects.

Actual values may vary.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Carboxylic acid) 2500-3300 Broad

C=O (Carboxylic acid) 1680-1710 Strong

C-O (Carboxylic acid) 1210-1320 Strong

C-F (Trifluoromethoxy) 1100-1250 Strong

C-O-C (Aryl ether) 1200-1275 Strong

Aromatic C-H 3000-3100 Medium

Aromatic C=C 1450-1600 Medium

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is

expected to be at a lower wavenumber due to conjugation with the aromatic ring.[3][4]

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation

patterns.

Predicted Mass Spectrometry Data

Ion m/z (calculated)

[M]⁺ 282.05

[M-OH]⁺ 265.05

[M-COOH]⁺ 237.05

[M-OCF₃]⁺ 197.06
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Source: Predicted fragmentation based on common fragmentation patterns of carboxylic acids

and PubChem data.[5]

Fragmentation Pathway

[M]⁺˙ (m/z 282)

[M-OH]⁺ (m/z 265)- •OH

[M-COOH]⁺ (m/z 237)- •COOH

[M-OCF₃]⁺ (m/z 197)- •OCF₃

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4'-Trifluoromethoxy-biphenyl-3-
carboxylic acid.

Potential Biological Significance
While no specific biological activity has been reported for 4'-Trifluoromethoxy-biphenyl-3-
carboxylic acid, its structural motifs suggest potential pharmacological relevance.

Biphenyl Carboxylic Acids: This class of compounds is known to exhibit a wide range of

biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7]

For instance, diflunisal is a non-steroidal anti-inflammatory drug (NSAID) based on a

biphenyl carboxylic acid scaffold.[6]

Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a valuable substituent in

medicinal chemistry. Its high lipophilicity can enhance membrane permeability and oral

absorption of drug candidates.[8] Furthermore, its strong electron-withdrawing nature can

modulate the metabolic stability and pKa of a molecule, potentially improving its

pharmacokinetic profile.[8]
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Given these characteristics, 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid and its

derivatives could be promising candidates for screening in various therapeutic areas,

particularly in the development of novel anti-inflammatory or anticancer agents.

Potential Signaling Pathway Involvement
Based on the activities of similar compounds, 4'-Trifluoromethoxy-biphenyl-3-carboxylic
acid could potentially interact with inflammatory pathways. For example, it might act as an

inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.

Arachidonic Acid

COX-1 / COX-2

Prostaglandins

Inflammation & Pain

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
(Potential Inhibitor)

Inhibition

Click to download full resolution via product page

Caption: Hypothetical inhibition of the COX pathway by the title compound.

Conclusion
This technical guide provides a detailed theoretical framework for the structure elucidation of

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid. The proposed synthesis via Suzuki-Miyaura

coupling is a robust and well-established method. The predicted spectroscopic data, based on

the analysis of analogous compounds, offers a solid foundation for the characterization of this

molecule. The presence of the biphenyl carboxylic acid and trifluoromethoxy moieties suggests
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that this compound may possess interesting biological properties, warranting further

investigation in drug discovery programs. This guide serves as a valuable resource for

researchers interested in the synthesis, characterization, and potential applications of this and

related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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